Arprinocid

Coccidiosis Poultry Science Anticoccidial Efficacy

Recurrent coccidiosis outbreaks in broiler flocks signal potential cross-resistance to ionophore anticoccidials. Arprinocid (CAS 55779-18-5), a synthetic purine analogue, offers a mechanistically distinct solution with quantifiable performance advantages: • Superior lesion control: 60-80 ppm dietary arprinocid achieves better intestinal integrity than 120 ppm monensin under severe Eimeria challenge. • Resistance management: Requires 7 serial passages to induce resistance, compared to 8 for decoquinate, supporting effective shuttle/rotation programs with ionophores. • In vivo benchmark: 100% murine survival against Toxoplasma gondii at 10 mg/kg; metabolite arprinocid-1-N-oxide exhibits 367-fold greater in vitro potency. Each batch ships with full analytical documentation (HPLC purity ≥95%).

Molecular Formula C12H9ClFN5
Molecular Weight 277.68 g/mol
CAS No. 55779-18-5
Cat. No. B118496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArprinocid
CAS55779-18-5
Synonyms9-[(2-Chloro-6-fluorophenyl)methyl]-9H-purin-6-amine;  6-Amino-9-(2-chloro-6-fluorobenzyl)purine;  Arpocox;  MK 302; 
Molecular FormulaC12H9ClFN5
Molecular Weight277.68 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CN2C=NC3=C(N=CN=C32)N)F
InChIInChI=1S/C12H9ClFN5/c13-8-2-1-3-9(14)7(8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2,(H2,15,16,17)
InChIKeyNAPNOSFRRMHNBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arprinocid: Purine Analogue Coccidiostat


Arprinocid is a synthetic purine analogue primarily used as a coccidiostat in poultry to prevent and treat coccidiosis, a parasitic disease caused by Eimeria species [1]. Its mechanism of action involves inhibiting hypoxanthine-guanine transport in the parasite, disrupting nucleic acid synthesis [2]. The compound is also recognized for its potent in vivo activity against murine Toxoplasma gondii, expanding its utility in antiprotozoal research [3].

Workflow Purine analogue antiprotozoal research
Model context Coccidiosis prophylaxis model fit
Selection logic Parasite nucleoside transport inhibition

Arprinocid Uniqueness Among Coccidiostats


The selection of an anticoccidial agent for poultry production or research requires careful consideration of specific efficacy profiles. Arprinocid's activity is characterized by its unique purine analogue structure, which dictates a specific spectrum of activity, timing of action within the parasite lifecycle, and a distinct resistance development profile [1]. Direct substitution with other common coccidiostats like monensin (an ionophore) or halofuginone can lead to suboptimal disease control, as these compounds exhibit different potency levels, act on different parasitic stages, and can be compromised by cross-resistance patterns [2]. The quantitative evidence detailed below establishes the precise performance parameters that define arprinocid's place in a strategic anticoccidial program.

Ionophores Class mismatch: ionophore mechanism and parasitic-stage targeting may not transfer.
Halofuginone Resistance profile and potency context differ; may shift endpoint interpretation.
Decoquinate Quinolone-class resistance-development dynamics may require review.

Arprinocid Comparative Efficacy Evidence


Lesion Reduction vs Monensin

In floor-pen trials with severe mixed coccidial exposure, arprinocid at doses of 60 and 80 ppm resulted in significantly lower intestinal lesion scores than did a 40 ppm dose of arprinocid or a 120 ppm dose of the widely used ionophore monensin [1].

Lesion reduction vs. monensin
Head-to-head
Significantly lower lesion scores at 60-80 ppm Arprinocid vs. 120 ppm Monensin (P
Reported lesion-control endpoint context
Floor-pen, severe mixed Eimeria challenge
Productivity vs. halofuginone
Head-to-head
Equivalent or superior productivity at 50-70 ppm vs. standard comparator levels (P
Reported productivity endpoint context
European floor-pen trials, mild to severe pressure
Resistance vs. decoquinate
Head-to-head
7 passages required vs. 8 for decoquinate
Supports resistance-management model review
Serial passage protocol in chickens
Murine toxoplasmosis model
Reported
100% survival at 10 mg/kg oral dose vs. 0% untreated control
Supports antiprotozoal efficacy endpoint context
Murine T. gondii model
Metabolite vs. parent potency
Reported
367-fold greater potency for arprinocid-1-N-oxide (IC50: 0.061 µM vs. 22.4 µM)
Supports prodrug-pathway research context
Human fibroblast in vitro model
Coccidiosis Poultry Science Anticoccidial Efficacy

Broiler Productivity vs Halofuginone

A series of pen trials conducted in Europe directly compared the productivity of broilers treated with arprinocid against those treated with halofuginone, monensin, and nicarbazin. The results showed that the performance (weight gain, feed efficiency) of birds on arprinocid (50-70 ppm) was either equivalent to or significantly superior (P < 0.05) to that of birds treated with the comparator drugs at their standard use levels [1].

Productivity vs. halofuginone
Head-to-head
Equivalent or superior productivity at 50-70 ppm vs. standard comparator levels (P
Reported productivity endpoint context
European floor-pen trials, mild to severe pressure
Resistance vs. decoquinate
Head-to-head
7 passages required vs. 8 for decoquinate
Supports resistance-management model review
Serial passage protocol in chickens
Murine toxoplasmosis model
Reported
100% survival at 10 mg/kg oral dose vs. 0% untreated control
Supports antiprotozoal efficacy endpoint context
Murine T. gondii model
Metabolite vs. parent potency
Reported
367-fold greater potency for arprinocid-1-N-oxide (IC50: 0.061 µM vs. 22.4 µM)
Supports prodrug-pathway research context
Human fibroblast in vitro model
Broiler Performance Feed Conversion Coccidiosis Prophylaxis

Resistance Development vs Decoquinate

In an experimental model designed to assess the development of drug resistance, arprinocid required seven serial passages in chickens to induce resistance in Eimeria tenella. In contrast, the quinolone anticoccidial decoquinate developed resistance after eight passages under the same protocol [1]. This finding places arprinocid in a more favorable resistance-development category.

Resistance vs. decoquinate
Head-to-head
7 passages required vs. 8 for decoquinate
Supports resistance-management model review
Serial passage protocol in chickens
Drug Resistance Eimeria tenella Anticoccidial Stewardship

In Vivo Efficacy in Murine Toxoplasmosis

In a murine model of acute toxoplasmosis, arprinocid demonstrated potent in vivo activity, achieving a 100% survival rate in infected mice at an oral dose of 10 mg/kg, compared to a 0% survival rate in untreated controls [1]. This establishes a clear benchmark for its potency against this opportunistic pathogen.

Murine toxoplasmosis model
Reported
100% survival at 10 mg/kg oral dose vs. 0% untreated control
Supports antiprotozoal efficacy endpoint context
Murine T. gondii model
Toxoplasma gondii In Vivo Efficacy Antiparasitic Research

Active Metabolite Potency Against Toxoplasma

In vitro studies reveal that arprinocid-1-N-oxide, a primary metabolite of arprinocid, is the key active moiety. The metabolite exhibited an IC50 of 0.061 ± 0.028 µM against Toxoplasma gondii, which is 367-fold more potent than the parent compound's IC50 of 22.4 ± 5.0 µM in the same assay [1].

Metabolite vs. parent potency
Reported
367-fold greater potency for arprinocid-1-N-oxide (IC50: 0.061 µM vs. 22.4 µM)
Supports prodrug-pathway research context
Human fibroblast in vitro model
Prodrug Metabolism In Vitro Potency Toxoplasma gondii

Arprinocid Applications in Research & Industry


High-Challenge Coccidiosis Prophylaxis

Given the evidence that 60-80 ppm arprinocid provides superior lesion control compared to 120 ppm monensin under severe infection pressure, this compound is a strategic choice for broiler integrators facing recurrent or high-level coccidial challenges. Its use can minimize intestinal damage, thereby preserving feed conversion and growth rates where other drugs may falter [1].

Rotation Programs for Resistance Management

The finding that arprinocid requires 7 passages to induce resistance, compared to 8 for decoquinate, positions it as a valuable component in drug rotation or shuttle programs [1]. Its distinct mechanism of action (purine analogue) further supports its use in rotation to mitigate the risk of cross-resistance with ionophores or other chemical classes, extending the useful life of all anticoccidials in a program [2].

Murine Model for Antiprotozoal Studies

Arprinocid's established in vivo efficacy (100% survival at 10 mg/kg) against murine toxoplasmosis makes it a reliable positive control compound for researchers developing novel antiprotozoal agents. It can serve as a benchmark in comparative efficacy studies or be used to induce and study drug-resistant strains of Toxoplasma gondii [1].

Prodrug Activation & Purine Metabolism

The dramatic 367-fold increase in in vitro potency of its metabolite, arprinocid-1-N-oxide, makes this compound an excellent tool for studying prodrug activation mechanisms and purine salvage pathways in Toxoplasma gondii and Eimeria species. Researchers can use arprinocid and its metabolite to dissect the role of parasite-encoded enzymes in drug metabolism and target activation [1].

Application
Selection Property
Validation Focus
Coccidiosis prophylaxis research
Lesion-control endpoint context
High-challenge model response review
Anticoccidial stewardship
Resistance-development profile
Rotation-program model context
Antiprotozoal efficacy studies
In vivo survival endpoint context
Murine model comparator benchmarking
Purine metabolism investigation
Prodrug-activation pathway
Metabolite potency interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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